3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as the target compound) is a heterocyclic organic molecule with a complex architecture (Fig. 1). Its core structure consists of a pyrido[1,2-a]pyrimidin-4-one scaffold substituted at position 3 with a (Z)-configured thiazolidinone ring system. Key structural features include:
- A thiazolidin-4-one ring fused to a conjugated methylidene group, itself bearing a 2-furylmethyl substituent at position 2.
- A piperazinyl group at position 2 of the pyrido-pyrimidinone core, functionalized with a 2-hydroxyethyl chain, which may improve solubility and pharmacokinetic properties.
- A 9-methyl group on the pyrido-pyrimidinone core, influencing steric and electronic effects.
Properties
CAS No. |
442566-02-1 |
|---|---|
Molecular Formula |
C24H25N5O4S2 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H25N5O4S2/c1-16-4-2-6-28-20(16)25-21(27-9-7-26(8-10-27)11-12-30)18(22(28)31)14-19-23(32)29(24(34)35-19)15-17-5-3-13-33-17/h2-6,13-14,30H,7-12,15H2,1H3/b19-14- |
InChI Key |
XIIHZVPPXHBHEF-RGEXLXHISA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)CCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or malononitrile. Key steps include:
Reaction Conditions :
-
Substrate : 9-Methyl-2-aminopyridine reacts with ethyl acetoacetate in ethanol under reflux.
-
Catalyst : DABCO (1,4-diazabicyclo[2.2.2]octane) facilitates the Knoevenagel–Michael cascade.
-
Yield : 70–75% after recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds through enamine formation, followed by intramolecular cyclization to generate the fused pyrimidine ring.
Formation of the Thiazolidinone-Thioxo-Furylmethyl Moiety
The thiazolidinone ring is introduced via a two-step process:
Step 2.2.1: Synthesis of 3-(2-Furylmethyl)-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene Intermediate
Step 2.2.2: Coupling to the Pyrido[1,2-a]Pyrimidin-4-One Core
Introduction of the 4-(2-Hydroxyethyl)Piperazine Group
The piperazinyl side chain is incorporated via nucleophilic substitution:
Procedure :
-
Substrate : 2-Chloro derivative of the pyrido[1,2-a]pyrimidin-4-one intermediate.
-
Reagent : 1-(2-Hydroxyethyl)piperazine in acetone with K₂CO₃ as base.
-
Conditions : Stirring at 50°C for 12 hours.
Optimization :
-
Excess piperazine (1.5 equiv) improves yield by minimizing dimerization.
-
Solvent screening shows acetone outperforms DMF or THF in selectivity.
Key Data Tables
Table 1: Optimization of Cyclocondensation for Thiazolidinone Formation
| Parameter | Tested Conditions | Optimal Condition | Yield (%) |
|---|---|---|---|
| Catalyst | DABCO, K₃PO₄, Et₃N | DABCO | 82 |
| Solvent | Ethanol, Toluene, DCM | Toluene | 85 |
| Temperature (°C) | 60, 80, 100 | 80 | 85 |
| Reaction Time (h) | 1, 1.5, 2 | 1.5 | 85 |
Table 2: Comparative Yields for Piperazinyl Substitution
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetone | K₂CO₃ | 50 | 12 | 80 |
| DMF | K₂CO₃ | 50 | 12 | 65 |
| THF | K₂CO₃ | 50 | 12 | 58 |
| Acetone | NaHCO₃ | 50 | 12 | 72 |
Critical Analysis of Methodologies
Catalytic Efficiency
Solvent Impact
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidinone Derivatives
The target compound shares its central pyrido-pyrimidinone core with several analogs (Table 1). For example:
- 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Features a 1,3-benzodioxole substituent and simpler piperazine groups. The absence of the thiazolidinone-furylmethyl system reduces conjugation but may enhance metabolic stability.
- 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (): Replaces the furylmethyl group with a benzyl substituent and the hydroxyethyl-piperazine with a benzyl-piperazine.
Table 1: Core Scaffold Comparison
Thiazolidinone-Based Analogs
Thiazolidinone derivatives are well-documented for their biological activities. The target compound’s thiazolidinone moiety is structurally analogous to compounds in , such as 10a and 10b, which feature pyrazolo[3,4-d]pyrimidinone cores linked to thiazolidinone rings. Key differences include:
- Conjugation: The target compound’s thiazolidinone is directly conjugated to the pyrido-pyrimidinone core, enabling extended π-delocalization, whereas 10a/b use amino linkers, reducing conjugation .
- Substituent Effects : The 2-furylmethyl group in the target compound introduces oxygen-based heteroaromaticity, which may enhance hydrogen-bonding interactions compared to 10a/b’s phenyl or chlorophenyl groups.
Piperazinyl Group Modifications
The 4-(2-hydroxyethyl)piperazinyl substituent in the target compound distinguishes it from analogs with alkyl- or aryl-substituted piperazines (e.g., 4-benzylpiperazine in ). The hydroxyethyl chain likely:
- Improves solubility : Polar hydroxy groups enhance water solubility, critical for bioavailability.
- Reduces CYP450 inhibition : Compared to lipophilic benzyl groups, hydroxyethyl may decrease off-target interactions with metabolic enzymes .
Research Findings and Implications
Electronic and Steric Effects
- Aromaticity and Conjugation: The fused thiazolidinone-pyrido-pyrimidinone system in the target compound creates a planar, conjugated structure, stabilizing the molecule via aromaticity (Hückel’s rule) . This contrasts with non-conjugated analogs (e.g., 10a/b), which exhibit reduced stability and reactivity.
- Steric Hindrance: The 9-methyl group on the pyrido-pyrimidinone core may limit rotational freedom, favoring specific binding conformations in biological targets.
Pharmacological Potential
- Anti-inflammatory Activity : Structural similarities to ’s 10a/b—which showed ulcerogenicity and anti-inflammatory effects—suggest the target compound may share these properties, though its hydroxyethyl-piperazine could mitigate gastric toxicity .
- Kinase Inhibition: The piperazine-thiazolidinone combination is common in kinase inhibitors; the furylmethyl group may target hydrophobic pockets in enzymes .
Biological Activity
The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 5880-62-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by recent research findings.
Chemical Structure and Properties
The compound features a multifaceted structure that includes a pyrido-pyrimidine core, thiazolidinone moiety, and various substituents that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 511.1348 Da. Its structural complexity allows for diverse interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the compound's significant antibacterial properties. In one study, derivatives of thiazolidinones exhibited potent activity against both Gram-positive and Gram-negative bacteria. Notably, the compound demonstrated Minimum Inhibitory Concentration (MIC) values significantly lower than those of traditional antibiotics like ampicillin and streptomycin. The most sensitive bacterium was identified as Enterobacter cloacae, while Escherichia coli showed the highest resistance.
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.015 | 0.030 |
| Escherichia coli | 0.030 | 0.060 |
These results indicate the compound's potential as a lead for developing new antibacterial agents.
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. The same study reported MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, with Trichoderma viride being the most sensitive and Aspergillus fumigatus the most resistant.
| Fungi | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Candida albicans | 0.020 |
| Aspergillus fumigatus | 0.060 |
These findings suggest that this compound could serve as an effective antifungal agent.
Anticancer Activity
The anticancer potential of the compound has also been investigated, particularly against breast cancer cell lines (MCF-7). In vitro studies utilizing the MTT assay revealed that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 5.5 |
| Compound B | 8.3 |
| Doxorubicin | 10.0 |
The results indicate that some derivatives may offer a viable alternative in cancer therapy.
The mechanism underlying the biological activities of this compound appears to involve multiple pathways:
- Inhibition of Cell Wall Synthesis : The thiazolidinone structure is believed to interfere with bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The hydrophobic nature of certain substituents may disrupt fungal cell membranes.
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
Q & A
Q. Basic
- NMR spectroscopy : 1H and 13C NMR are essential for verifying substituent positions and Z/E isomerism. For example, the thiazolidinone C=O resonance appears at ~170 ppm, while the exocyclic double bond (C=CH) shows characteristic coupling patterns (J = 10–12 Hz for Z-configuration) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray crystallography : Single-crystal diffraction resolves absolute configuration and non-covalent interactions (e.g., hydrogen bonding in the piperazinyl group) .
How can Design of Experiments (DoE) methodologies enhance the optimization of reaction parameters for this compound?
Advanced
DoE allows systematic exploration of variables (temperature, pH, catalyst loading) to maximize yield and selectivity. For example:
- Factorial design : Identify critical factors (e.g., solvent polarity significantly impacts cyclization efficiency) .
- Response surface modeling : Predict optimal conditions (e.g., 85°C, 18 hours for thiazolidinone formation) .
- Flow chemistry : Continuous reactors improve reproducibility and enable real-time monitoring of intermediates .
What methodologies are employed to evaluate the biological activity of this compound, particularly its antifungal or antimicrobial potential?
Q. Advanced
- In vitro assays :
- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding to fungal cytochrome P450 targets, guided by crystallographic data .
How should researchers address contradictions in reported synthetic yields or biological activity data for structurally analogous compounds?
Q. Advanced
- Meta-analysis : Compare reaction conditions (e.g., substituent effects on yield: 2-Cl-pyridinyl groups yield 75% vs. 2-HO-pyridinyl at 53% ).
- Reproducibility checks : Validate protocols using controlled humidity (to prevent hydrolysis of thioxo groups) and inert atmospheres .
- Statistical validation : Apply t-tests or ANOVA to assess significance of biological activity variations (e.g., ±5% error margins in IC50) .
What computational tools are recommended for studying non-covalent interactions or crystallographic refinement of this compound?
Q. Advanced
- SHELX suite : SHELXL refines high-resolution crystallographic data, while SHELXD/SHELXE aid in solving phase problems for twinned crystals .
- Quantum mechanics : DFT calculations (e.g., Gaussian 16) model π-π stacking between the furylmethyl group and aromatic residues .
- Molecular dynamics : GROMACS simulates solvent interactions (e.g., water accessibility to the hydroxyethyl-piperazinyl moiety) .
How is the Z-configuration of the exocyclic double bond confirmed experimentally?
Q. Advanced
- NOESY NMR : Correlates spatial proximity of substituents (e.g., furylmethyl and pyrido protons in Z-isomer) .
- X-ray crystallography : Direct visualization of the double bond geometry (C=CH dihedral angles < 10°) .
- UV-Vis spectroscopy : Z-isomers exhibit bathochromic shifts (~20 nm) due to extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
